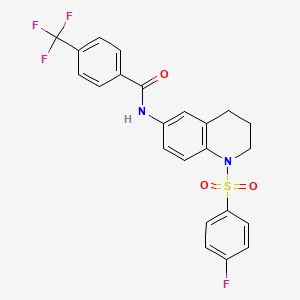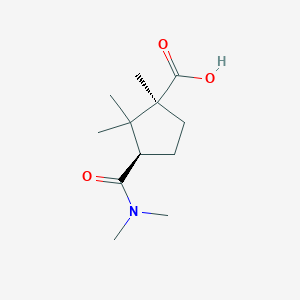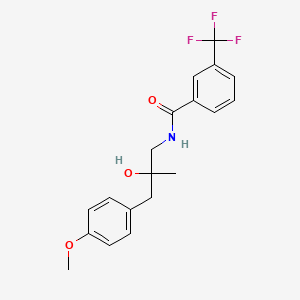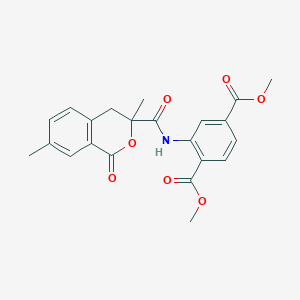
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative with potential biological activity. The presence of both the tetrahydroquinoline and the trifluoromethyl benzamide moieties suggests that this compound could exhibit interesting chemical and pharmacological properties, such as enzyme inhibition or receptor binding.
Synthesis Analysis
The synthesis of fluorinated benzamides can be achieved through various methods, including visible-light induced reactions. For instance, a general visible-light induced direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone has been developed, as well as a photoredox-catalyzed trifluoromethylation with trifluoromethyl sulfone . Although the specific synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using density functional theory (DFT). For example, the molecule N-((4-aminophenyl)sulfonyl)benzamide was optimized using DFT, and its vibrational frequency and potential energy distribution were calculated and compared with experimental data . Such computational studies are crucial for understanding the reactivity and stability of the molecule, as well as predicting its interaction with biological targets.
Chemical Reactions Analysis
Fluorinated isoquinolines and quinolines can be synthesized via intramolecular substitution reactions, where sulfonamide nitrogens are substituted for vinylic fluorines . This suggests that the tetrahydroquinoline moiety in the compound of interest could be reactive under certain conditions, potentially leading to the formation of new fluorinated derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. The introduction of fluorine atoms can significantly alter the lipophilicity, reactivity, and binding affinity of these compounds. For instance, the addition of nonpolar substituents to the sulfonamide nitrogen led to inhibitors with high potency and selectivity, and an increased likelihood of penetrating the blood-brain barrier . Moreover, the comparison of sulfonamides with their isosteric sulfones showed that the sulfones were more lipophilic but less potent, highlighting the importance of the sulfonamide group in maintaining inhibitory potency .
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Screening Research has synthesized bioactive molecules with fluoro substitution and investigated their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This includes compounds with complex structures involving sulphonamido quinazolinyl imidazole, showing a broad range of biological activities (Patel et al., 2009).
Antiarthritic and Analgesic Applications Another study focused on the synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones, evaluating them as antiinflammatory and analgesic agents. The results demonstrated significant potency against phenylbutazone and indomethacin, indicating potential antiarthritic and analgesic applications (Sharpe et al., 1985).
Fluorescent Probing and Imaging A novel fluorescent probe, NC-DTT, was developed for detecting DTT (1, 4-dithiothreitol), demonstrating fast response, satisfactory selectivity, and application in one- and two-photon imaging in HepG2 cells with low cytotoxicity. This highlights its utility in biological, biochemical, and biomedicine fields for DTT detection (Sun et al., 2018).
Anticancer Evaluation The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been conducted, showing potent cytotoxic activity against various human cancer cell lines. The compounds induce apoptosis and arrest the cell cycle at the G1 phase, offering insights into potential cancer treatments (Ravichandiran et al., 2019).
Hypotensive Agents Research on 7-(trifluoromethyl)-4-aminoquinolines has unveiled a novel sympatholytic mechanism acting as hypotensive agents. This includes detailed structure-activity relationships and evaluation for safety, proposing new avenues for hypotensive medication development (Mccall et al., 1986).
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F4N2O3S/c24-18-7-10-20(11-8-18)33(31,32)29-13-1-2-16-14-19(9-12-21(16)29)28-22(30)15-3-5-17(6-4-15)23(25,26)27/h3-12,14H,1-2,13H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMBYPPVGLHPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)


![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)
![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)
![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

